molecular formula C13H19N3O2 B8073779 4-Boc-aminomethylbenzamidine

4-Boc-aminomethylbenzamidine

Cat. No.: B8073779
M. Wt: 249.31 g/mol
InChI Key: RRTIIINPLNKKSW-CXUHLZMHSA-N
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Description

tert-Butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a hydrazinylidenemethyl group, and a phenylmethyl group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 4-Boc-aminomethylbenzamidine typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydrazinylidenemethyl and phenylmethyl groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Comparison with Similar Compounds

tert-Butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate can be compared with other similar compounds such as:

The uniqueness of 4-Boc-aminomethylbenzamidine lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research .

Properties

IUPAC Name

tert-butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-8-10-4-6-11(7-5-10)9-16-14/h4-7,9H,8,14H2,1-3H3,(H,15,17)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTIIINPLNKKSW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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